Ethyl spiro[2.5]octane-6-carboxylate
Overview
Description
Ethyl spiro[2.5]octane-6-carboxylate is a chemical compound with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom
Scientific Research Applications
Ethyl spiro[2.5]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Safety and Hazards
Ethyl spiro[2.5]octane-6-carboxylate has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl spiro[2.5]octane-6-carboxylate typically involves the reaction of spiro[2.5]octane-6-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:
[ \text{Spiro[2.5]octane-6-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl spiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[2.5]octane-6-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Spiro[2.5]octane-6-carboxylic acid.
Reduction: Spiro[2.5]octane-6-methanol.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Mechanism of Action
The mechanism of action of ethyl spiro[2.5]octane-6-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane-6-carboxylic acid: The parent acid of ethyl spiro[2.5]octane-6-carboxylate.
Spiro[2.5]octane-6-methanol: A reduced form of the ester.
Spiro[2.5]octane-6-carboxamide: An amide derivative of the carboxylic acid.
Properties
IUPAC Name |
ethyl spiro[2.5]octane-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-13-10(12)9-3-5-11(6-4-9)7-8-11/h9H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJMOSKYDGJVLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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